Carotegrast

Übersicht

Beschreibung

Carotegrast ist ein niedermolekularer α4-Integrin-Antagonist, der zur Behandlung von Colitis ulcerosa entwickelt wurde. Es ist ein Prodrug, das in der Leber zu seiner aktiven Form, this compound, hydrolysiert wird, die ihre therapeutische Wirkung entfaltet, indem sie die Interaktion von α4β1- oder α4β7-Integrinen mit ihren Liganden, vaskulärem Zell-Adhäsionsmolekül-1 (VCAM-1) und mukosalem Adhäsionsmolekül-1 für Adressinzellen (MAdCAM-1), blockiert .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Methylesters, der so konzipiert ist, dass er die orale Bioverfügbarkeit verbessert. Der Methylester wird dann durch das Enzym Carboxylesterase 1 in der Leber zu einer Carbonsäure hydrolysiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese des Methylesters, gefolgt von seiner Hydrolyse. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of carotegrast involves multiple steps, starting from the preparation of the methyl ester, which is designed to enhance oral bioavailability. The methyl ester is then hydrolyzed to a carboxylic acid by the enzyme carboxylesterase 1 in the liver .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the methyl ester followed by its hydrolysis. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carotegrast wird hydrolysiert, um den Methylester in die aktive Carbonsäureform umzuwandeln. Diese Reaktion wird durch das Enzym Carboxylesterase 1 katalysiert .

Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion erfordert das Vorhandensein von Carboxylesterase 1 und findet in der Leber unter physiologischen Bedingungen statt .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von Carotegrastmethyl gebildet wird, ist this compound, die aktive Form der Verbindung .

Wissenschaftliche Forschungsanwendungen

Ulcerative Colitis

The primary application of carotegrast is in the treatment of moderately active ulcerative colitis. Several studies have demonstrated its efficacy and safety:

- Phase III Clinical Trials : A pivotal Phase III study (NCT 03531892) assessed this compound's effectiveness as an induction therapy for UC. The results indicated significant improvements in disease activity scores and endoscopic findings among participants .

- Real-World Effectiveness : A retrospective observational study involving 14 Japanese patients reported a 64% rate of endoscopic improvement and a 57% rate of endoscopic remission after treatment with this compound. These findings underscore its practical applicability in clinical settings where traditional therapies have failed .

Comparative Efficacy

| Study | Population | Efficacy Rate | Endoscopic Remission Rate |

|---|---|---|---|

| Phase III Trial | Moderately active UC patients | Not specified | Not specified |

| Real-World Study | 14 Japanese patients | 64% | 57% |

Case Study 1: Efficacy in a Clinical Setting

In a clinical setting, a patient with moderately active ulcerative colitis who had previously shown intolerance to 5-aminosalicylic acid was treated with this compound. After eight weeks, the patient's Mayo score improved significantly, and endoscopic evaluation showed reduced mucosal inflammation. This case highlights the potential of this compound as a viable alternative for patients with limited treatment options.

Case Study 2: Safety Profile

Another patient enrolled in a long-term follow-up study reported minimal adverse effects while on this compound treatment. The safety profile observed included mild gastrointestinal disturbances but no serious adverse events, suggesting that this compound is well-tolerated among patients .

Wirkmechanismus

Carotegrast exerts its effects by blocking the interaction of α4β1 or α4β7 integrins with their ligands, VCAM-1 and MAdCAM-1. This inhibition prevents the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and their extravasation into inflammatory sites . The active metabolite, this compound, selectively inhibits the binding of these integrins, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

- Vedolizumab: Another α4β7 integrin antagonist used for the treatment of ulcerative colitis and Crohn’s disease.

- Natalizumab: An α4 integrin antagonist used for the treatment of multiple sclerosis and Crohn’s disease.

Uniqueness of Carotegrast: this compound is unique in its oral administration and its specific targeting of α4 integrins, making it a promising therapeutic option for patients with moderate ulcerative colitis who have inadequate response to other treatments .

Biologische Aktivität

Carotegrast methyl (CGM), also known as AJM300, is an oral small-molecule α4-integrin antagonist developed primarily for the treatment of moderately active ulcerative colitis (UC). This compound has gained attention due to its mechanism of action, clinical efficacy, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and case studies.

This compound exerts its therapeutic effects by selectively inhibiting the interaction between α4β1 integrin and vascular cell adhesion molecule 1 (VCAM-1), as well as α4β7 integrin and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition reduces lymphocyte migration through the vascular endothelium, thereby decreasing lymphocyte infiltration in inflamed tissues, particularly in the colon. This mechanism is crucial for controlling inflammation in conditions like UC.

Pharmacological Properties

- Chemical Structure :

- Molecular Formula: C28H26Cl2N4O5

- CAS Registry Number: 401905-67-7

- Classification :

- Compound Class: Synthetic organic

- Drug Type: Small molecule drug

- Status: Approved for clinical use in Japan since March 2022.

Case Studies and Research Findings

-

Single-Center Observational Study :

- Population : 14 Japanese patients with moderately active UC.

- Results :

- Endoscopic improvement (Mayo endoscopic subscore [MES] of 0 or 1) was achieved in 64% of patients (9/14).

- Endoscopic remission (MES of 0) was noted in 57% of patients (8/14).

- Significant reductions in MES from a median of 3.0 to 0.0 post-treatment () were observed.

- Clinical activity index decreased significantly from 6.0 to 0.0 ().

- The cumulative relapse-free rate at week 26 for patients achieving endoscopic improvement was 77.8% (95% CI, 36.5%–93.9%) .

-

Phase 3 Randomized Controlled Trials :

- A multicenter trial demonstrated that CGM effectively induces clinical response and endoscopic remission in steroid-resistant or steroid-dependent UC patients.

- The treatment duration varied but generally ranged from 8 to 26 weeks , with a notable safety profile and minimal adverse effects reported .

Safety Profile

In clinical evaluations, CGM has shown a favorable safety profile with no significant adverse drug reactions reported during studies. Notably, there were no cases of progressive multifocal leukoencephalopathy (PML), a serious concern associated with other therapies targeting α4-integrins .

Summary of Safety Findings

| Adverse Event | Incidence |

|---|---|

| PML | None reported |

| Other CNS-related symptoms | None reported |

Eigenschaften

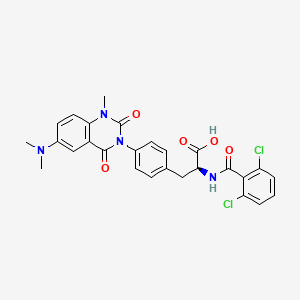

IUPAC Name |

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBOUPIOWUMTE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193188 | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401904-75-4 | |

| Record name | Carotegrast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAROTEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.